(E)-2-(1-Phenyl-3-(piperidin-1-yl)prop-1-en-1-yl)pyridine
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Overview
Description
(E)-2-(1-Phenyl-3-(piperidin-1-yl)prop-1-en-1-yl)pyridine is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a phenyl group and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(1-Phenyl-3-(piperidin-1-yl)prop-1-en-1-yl)pyridine typically involves the following steps:
Formation of the enamine intermediate: This step involves the reaction of a phenyl-substituted aldehyde with piperidine under acidic or basic conditions to form an enamine intermediate.
Condensation with pyridine: The enamine intermediate is then reacted with a pyridine derivative under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(1-Phenyl-3-(piperidin-1-yl)prop-1-en-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
(E)-2-(1-Phenyl-3-(piperidin-1-yl)prop-1-en-1-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-2-(1-Phenyl-3-(piperidin-1-yl)prop-1-en-1-yl)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole pyrimidines: These compounds share structural similarities with (E)-2-(1-Phenyl-3-(piperidin-1-yl)prop-1-en-1-yl)pyridine and are used as fungicides.
PD-1/PD-L1 inhibitors: These compounds are used in cancer therapy and have structural features similar to the pyridine derivative.
Uniqueness
This compound is unique due to its specific combination of a pyridine ring, phenyl group, and piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C19H22N2 |
---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
2-[(E)-1-phenyl-3-piperidin-1-ylprop-1-enyl]pyridine |
InChI |
InChI=1S/C19H22N2/c1-3-9-17(10-4-1)18(19-11-5-6-13-20-19)12-16-21-14-7-2-8-15-21/h1,3-6,9-13H,2,7-8,14-16H2/b18-12+ |
InChI Key |
LRVFUICSZLJCLM-LDADJPATSA-N |
Isomeric SMILES |
C1CCN(CC1)C/C=C(\C2=CC=CC=C2)/C3=CC=CC=N3 |
Canonical SMILES |
C1CCN(CC1)CC=C(C2=CC=CC=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
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